molecular formula C21H21BrO6 B13434511 [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate CAS No. 18933-67-0

[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate

Cat. No.: B13434511
CAS No.: 18933-67-0
M. Wt: 449.3 g/mol
InChI Key: VSTJWUMERKEGGP-UHFFFAOYSA-N
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Description

[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is a complex organic compound that features a benzoyloxy group, a bromomethyl group, and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate typically involves multiple steps, including the introduction of the benzoyloxy, bromomethyl, and methoxy groups. One common method involves the bromination of a suitable precursor, followed by esterification and methoxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-Benzoyloxy-2-(chloromethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a chloromethyl group instead of a bromomethyl group.

    [3-Benzoyloxy-2-(methyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a methyl group instead of a bromomethyl group.

    [3-Benzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

The presence of the bromomethyl group in [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the bromomethyl functionality is advantageous.

Properties

CAS No.

18933-67-0

Molecular Formula

C21H21BrO6

Molecular Weight

449.3 g/mol

IUPAC Name

[3-benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate

InChI

InChI=1S/C21H21BrO6/c1-25-18-12-16(27-20(23)14-8-4-2-5-9-14)19(17(13-22)26-18)28-21(24)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3

InChI Key

VSTJWUMERKEGGP-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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